
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.
Ethoxycarbonylation: The 1-methylpiperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.
Carboxylation: The resulting intermediate is further carboxylated using carbon dioxide under high pressure and temperature conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Ethoxycarbonyl)-1-ethylpiperidine-4-carboxylic acid
- 4-(Methoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
- 4-(Ethoxycarbonyl)-1-methylpyrrolidine-4-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. The presence of both an ethoxycarbonyl group and a carboxylic acid group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-ethoxycarbonyl-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(14)10(8(12)13)4-6-11(2)7-5-10/h3-7H2,1-2H3,(H,12,13) |
Clave InChI |
FYNXVLQLJULCBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
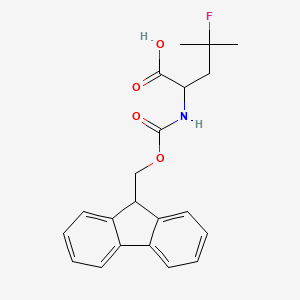
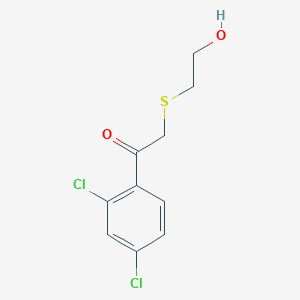
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
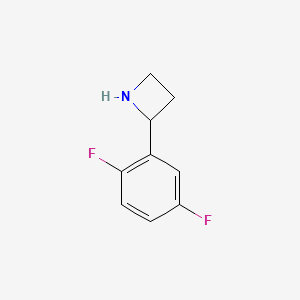
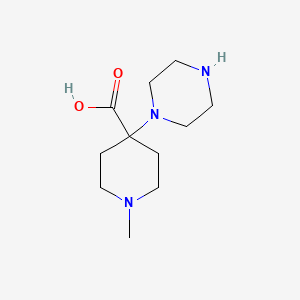
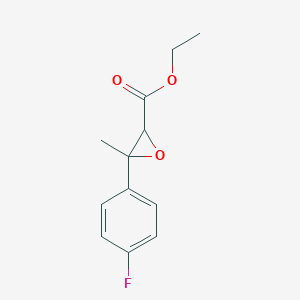
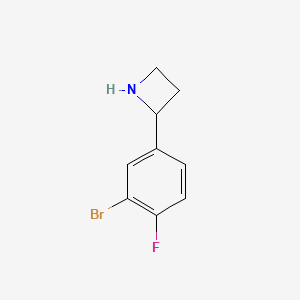
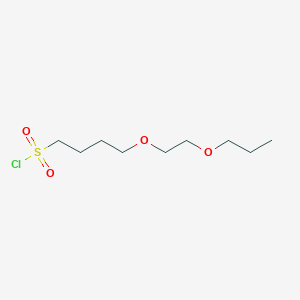
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
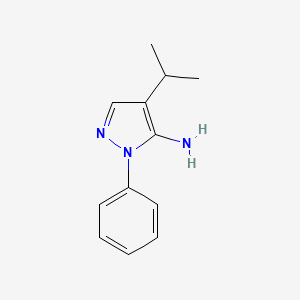

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

